Superior Activity Against Metronidazole-Resistant C. difficile Clinical Isolates
Raja 42 demonstrates potent activity against metronidazole-resistant C. difficile isolates, a key differentiator from the first-line therapy metronidazole. In a study of 194 clinical isolates, 12 (6.2%) exhibited metronidazole resistance (MIC >2 μg/mL). All 12 of these resistant isolates were fully susceptible to Raja 42 (MIC ≤18.75 μg/mL) [1]. For example, isolate CDR1243, which was resistant to metronidazole with an MIC of 3 μg/mL, was sensitive to Raja 42 with an MIC of 18.75 μg/mL [1].
| Evidence Dimension | Antimicrobial susceptibility (MIC) |
|---|---|
| Target Compound Data | MIC ≤18.75 μg/mL (sensitive) for all 12 metronidazole-resistant isolates; e.g., CDR1243 MIC = 18.75 μg/mL |
| Comparator Or Baseline | Metronidazole: MIC >2 μg/mL (resistant) for 12 isolates; e.g., CDR1243 MIC = 3 μg/mL |
| Quantified Difference | 12/12 (100%) metronidazole-resistant isolates were sensitive to Raja 42; CDR1243 showed a >6.25-fold reduction in MIC relative to the metronidazole resistance breakpoint |
| Conditions | C. difficile clinical isolates (n=194) tested via E-test for metronidazole and broth microdilution for Raja 42; susceptibility breakpoints per EUCAST guidelines |
Why This Matters
This provides a validated alternative for research on metronidazole-resistant CDI, a growing clinical challenge where first-line therapy fails.
- [1] Fong A, Ross M, Boudreau J, Nokhbeh R, Tilbe K, Lee H. Raja 42, a novel gamma lactam compound, is effective against Clostridioides difficile. PLoS One. 2021 Sep 7;16(9):e0257143. doi: 10.1371/journal.pone.0257143. PMID: 34492076; PMCID: PMC8423298. View Source
